![molecular formula C18H14O2 B14129072 1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone](/img/structure/B14129072.png)
1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Ethyne-1,2-diylbis(4,1-phenylene)]diethanone is an organic compound with the molecular formula C18H14O2 and a molecular weight of 262.31 g/mol . It is also known by several synonyms, including 1,2-bis(4-methylcarbonylphenyl)acetylene and 4,4’-diacetyldiphenylacetylene . This compound is characterized by its yellow to off-white solid appearance and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-[Ethyne-1,2-diylbis(4,1-phenylene)]diethanone can be synthesized through a series of chemical reactions involving the coupling of acetylene derivatives with aromatic ketones. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions, with the use of a base such as triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[Ethyne-1,2-diylbis(4,1-phenylene)]diethanone may involve large-scale Sonogashira coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
1,1’-[Ethyne-1,2-diylbis(4,1-phenylene)]diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
1,1’-[Ethyne-1,2-diylbis(4,1-phenylene)]diethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1’-[Ethyne-1,2-diylbis(4,1-phenylene)]diethanone involves its interaction with various molecular targets and pathways. The compound’s acetylene and ketone functional groups allow it to participate in a range of chemical reactions, influencing its biological and chemical activities . For example, its ability to undergo electrophilic aromatic substitution makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,1’-[(E)-1,2-Ethenediyldi-4,1-phenylene]diethanone: Similar in structure but with an ethenediyl linkage instead of an ethyne linkage.
1,1’-[Ethyne-1,2-diylbis(4-butylbenzene)]: Similar in structure but with butyl groups instead of ethanone groups.
Properties
Molecular Formula |
C18H14O2 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1-[4-[2-(4-acetylphenyl)ethynyl]phenyl]ethanone |
InChI |
InChI=1S/C18H14O2/c1-13(19)17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)14(2)20/h5-12H,1-2H3 |
InChI Key |
KIMMSYNNXRKRPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129002.png)

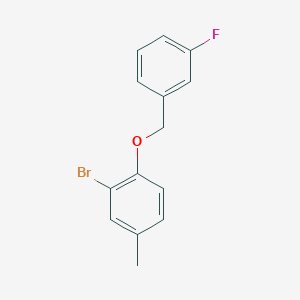
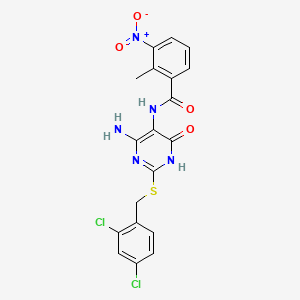
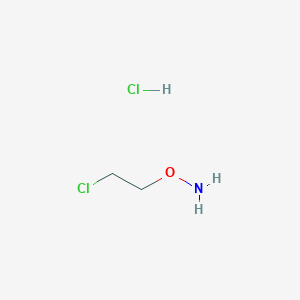

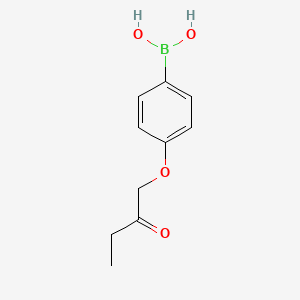
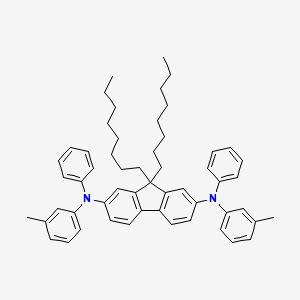
![3-(4-chlorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129042.png)
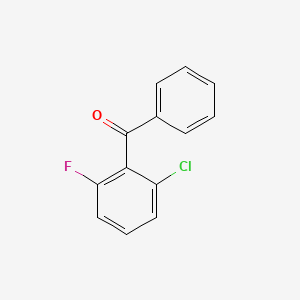
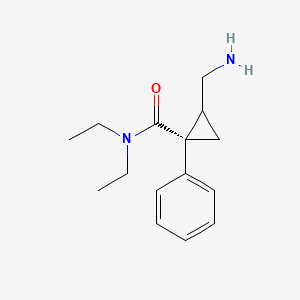
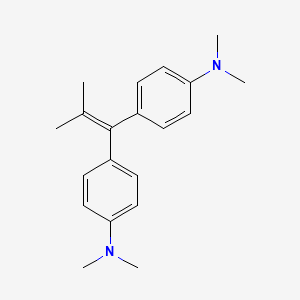

![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14129087.png)
